molecular formula C9H15ClO2S B13631438 2-Cyclopropylcyclohexane-1-sulfonyl chloride

2-Cyclopropylcyclohexane-1-sulfonyl chloride

Cat. No.: B13631438
M. Wt: 222.73 g/mol
InChI Key: NMKDUWWPHLZSFF-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclohexane-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom The structure of this compound includes a cyclohexane ring substituted with a cyclopropyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcyclohexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the oxidation of thiol derivatives to the corresponding sulfonyl chlorides using reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) . Another method includes the use of N-chlorosuccinimide (NCS) in the presence of hydrochloric acid (HCl) to oxidize thiols to sulfonyl chlorides .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves large-scale oxidation processes. For example, the combination of hydrogen peroxide and zirconium tetrachloride (ZrCl₄) can be used to efficiently convert thiols and disulfides into sulfonyl chlorides . These methods are favored due to their high yields, short reaction times, and mild reaction conditions.

Mechanism of Action

The mechanism of action of 2-Cyclopropylcyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, such as sulfonamides and sulfonates, through nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylcyclohexane-1-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and a cyclohexane ring.

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

2-cyclopropylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)9-4-2-1-3-8(9)7-5-6-7/h7-9H,1-6H2

InChI Key

NMKDUWWPHLZSFF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2CC2)S(=O)(=O)Cl

Origin of Product

United States

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